Fenbufen Oxime: Chemical Structure, Properties, and Advanced Applications in Late-Stage C–H Functionalization and Medicinal Chemistry
Fenbufen Oxime: Chemical Structure, Properties, and Advanced Applications in Late-Stage C–H Functionalization and Medicinal Chemistry
Executive Summary
As drug discovery and synthetic methodology evolve, the functionalization of established active pharmaceutical ingredients (APIs) has become a cornerstone of modern chemical biology. Fenbufen, a well-characterized non-steroidal anti-inflammatory drug (NSAID), features a 4-oxo-4-(biphenyl-4-yl)butanoic acid core. While its clinical utility as a cyclooxygenase (COX) inhibitor is well established, its true synthetic potential is unlocked by converting the 4-oxo moiety into an oxime derivative: Fenbufen oxime .
This technical guide provides an in-depth analysis of the structure, synthesis, and dual utility of fenbufen oxime. Approaching this from the perspective of a Senior Application Scientist, this whitepaper elucidates how the oxime moiety serves not only as a pharmacophore for novel anti-inflammatory hybrids but, critically, as a highly efficient, transient directing group (DG) for palladium-catalyzed late-stage C–H activation.
Chemical Structure & Physicochemical Properties
Fenbufen oxime (IUPAC: 4-(biphenyl-4-yl)-4-(hydroxyimino)butanoic acid) is synthesized via the condensation of fenbufen with hydroxylamine. The introduction of the =N-OH group fundamentally alters the molecule's electronic distribution and coordination chemistry. The nitrogen lone pair and the hydroxyl proton introduce new hydrogen bonding capabilities and critical metal-coordination sites.
Table 1: Comparative Physicochemical Properties
| Property | Fenbufen (Ketone Core) | Fenbufen Oxime |
| Molecular Formula | C16H14O3 | C16H15NO3 |
| Molecular Weight | 254.28 g/mol | 269.30 g/mol |
| XLogP3 | 3.2 | ~3.0 (Calculated) |
| H-Bond Donors | 1 | 2 |
| H-Bond Acceptors | 3 | 4 |
| Topological Polar Surface Area | 54.4 Ų | 77.3 Ų |
| Key Structural Feature | 4-Oxo group (Electrophilic) | Hydroxyimino group (Nucleophilic/Coordinating) |
(Quantitative data for the fenbufen core is derived from1[1])
Pharmacological Profile & Medicinal Chemistry
Fenbufen itself is a potent inhibitor of cyclooxygenase enzymes (COX-1 IC50: 3.9 μM; COX-2 IC50: 8.1 μM) and exhibits inhibitory activity against the caspase family (Caspase-1, 3, 4, 5, 9)2[2]. However, traditional NSAIDs often suffer from gastrointestinal toxicity.
By converting fenbufen into its oxime, researchers can synthesize 1,3,4-oxadiazole/oxime hybrids3[3]. The oxime group acts as a stable bioisostere that maintains the necessary binding interactions within the COX active site while modulating lipophilicity and reducing ulcerogenic liability.
Figure 1. Dual Pharmacological Inhibition Pathway of Fenbufen Derivatives.
Advanced Application: Late-Stage C–H Activation
The most advanced application of fenbufen oxime lies in synthetic methodology. Selective functionalization of C(sp²)–H and C(sp³)–H bonds is notoriously difficult due to their high bond dissociation energies and lack of polarization4[4]. To overcome this, the oxime group of fenbufen oxime is utilized as a Directing Group (DG) .
Mechanistic Causality: The nitrogen atom of the oxime strongly coordinates to a Palladium(II) catalyst. This coordination brings the Pd center into close proximity with the adjacent C–H bond, forming a thermodynamically favored 5- or 6-membered palladacycle. This proximity effect drastically lowers the activation energy for C–H cleavage, allowing for selective late-stage oxygenation or arylation of the fenbufen scaffold 5[5].
Figure 2. Pd(II)-Catalyzed C-H Activation Cycle using Fenbufen Oxime Directing Group.
Experimental Protocols
Protocol A: Synthesis of Fenbufen Oxime (Self-Validating Workflow)
To ensure high yield and purity, the oximation of the ketone must be driven to completion using an excess of hydroxylamine and a mild base to neutralize the hydrochloride salt.
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Preparation: Dissolve 1.0 eq of fenbufen (approx. 2.54 g, 10 mmol) in 25 mL of absolute ethanol.
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Reagent Addition: Add 1.5 eq of hydroxylamine hydrochloride (1.04 g, 15 mmol) and 1.5 eq of sodium acetate (1.23 g, 15 mmol).
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Scientific Rationale: Sodium acetate acts as a buffer, deprotonating the hydroxylamine salt to generate the free nucleophile without causing base-catalyzed side reactions.
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Reaction: Reflux the mixture at 80°C for 4-6 hours.
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Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active ketone spot (Rf ~0.6) is entirely replaced by the more polar oxime spot (Rf ~0.4). This validates the nucleophilic attack of hydroxylamine.
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Workup: Concentrate the solvent in vacuo, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude fenbufen oxime.
Protocol B: Pd-Catalyzed Late-Stage C–H Oxygenation using Oxime DG
This protocol leverages the oxime as a directing group to selectively oxygenate the adjacent C(sp²)–H bond5[5].
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Setup: In an oven-dried Schlenk tube, combine fenbufen oxime (0.2 mmol), Pd(OAc)₂ (10 mol%, catalyst), and PhI(OAc)₂ (2.0 eq, terminal oxidant).
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Solvent: Add 2.0 mL of hexafluoroisopropanol (HFIP) and acetic acid (AcOH) in a 4:1 ratio.
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Scientific Rationale: HFIP is a highly polar, strongly hydrogen-bond donating solvent that stabilizes the high-valent Pd(IV) intermediates formed during the oxidation step, preventing premature catalyst decomposition.
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Reaction: Stir the sealed tube at 80°C for 12 hours.
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Validation: Analyze an aliquot via LC-MS. The mass shift from [M+H]⁺ 270 (starting material) to [M+H]⁺ 286 (oxygenated product) confirms successful C–O bond formation.
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Isolation: Filter through a short pad of Celite, concentrate, and purify via flash column chromatography.
References
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Transient DG enabled late‐stage C−H oxygenation of ibuprofen, isoxepac, fenbufen and lithocholic acid. ResearchGate.5
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SYNTHESIS AND CHARACTERIZATION OF 1,3,4- OXADIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. 3
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Fenbufen | C16H14O3 | CID 3335 - PubChem. National Institutes of Health. 1
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Fenbufen (CL-82204) | Anti-inflammatory Compound. MedChemExpress. 2
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C–H Activation: Toward Sustainability and Applications. ACS Central Science. 4
